molecular formula C18H19N5O2 B12163031 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12163031
M. Wt: 337.4 g/mol
InChI Key: HMOBYEINEFUWKN-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that features a combination of isoquinoline, triazolopyridazine, and propanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Construction of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Linking the Two Moieties: The final step involves coupling the isoquinoline and triazolopyridazine rings via a propanone linker, often using alkylation or acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one: can be compared with other compounds featuring isoquinoline or triazolopyridazine moieties.

    Isoquinoline Derivatives: Compounds like papaverine or berberine, which have known pharmacological activities.

    Triazolopyridazine Derivatives: Compounds used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C18H19N5O2/c1-25-17-8-6-15-19-20-16(23(15)21-17)7-9-18(24)22-11-10-13-4-2-3-5-14(13)12-22/h2-6,8H,7,9-12H2,1H3

InChI Key

HMOBYEINEFUWKN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC=CC=C4C3)C=C1

Origin of Product

United States

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